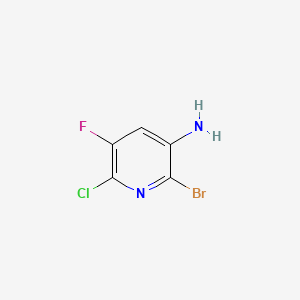

2-Bromo-6-chloro-5-fluoropyridin-3-amine

Description

2-Bromo-6-chloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative featuring bromine, chlorine, and fluorine substituents at positions 2, 6, and 5, respectively, with an amine group at position 2. This compound belongs to a class of substituted pyridines widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by halogen substituents.

Properties

Molecular Formula |

C5H3BrClFN2 |

|---|---|

Molecular Weight |

225.44 g/mol |

IUPAC Name |

2-bromo-6-chloro-5-fluoropyridin-3-amine |

InChI |

InChI=1S/C5H3BrClFN2/c6-4-3(9)1-2(8)5(7)10-4/h1H,9H2 |

InChI Key |

KKAULDMSCWTLQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1F)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Starting from 3-Aminopyridine Derivatives

A scalable process for preparing 2-amino-3-bromo-6-chloropyrazine, a closely related halogenated aminopyridine analog, provides insight into the preparation of 2-bromo-6-chloro-5-fluoropyridin-3-amine. This process involves:

- Chlorination of a 3-aminopyrazine-2-carboxylate derivative using N-chlorosuccinimide to introduce the chloro substituent at the 6-position.

- Diazotization and bromination to substitute the amino group at position 3 with bromine.

- Hydrolysis and rearrangement steps to obtain the target amino compound.

- The process is efficient, with high yield, and avoids complex purification steps such as column chromatography, favoring recrystallization for product isolation.

This method highlights the utility of chlorinating agents like N-chlorosuccinimide and diazotization-bromination sequences to install halogens selectively on heteroaromatic rings.

Metal-Catalyzed and Metal-Free Amination of Halogenated Pyridines

Copper-Catalyzed Amination

A copper-catalyzed method has been developed for synthesizing 6-substituted 2-bromopyridines, which are structurally related to 2-bromo-6-chloro-5-fluoropyridin-3-amine. Key points include:

- Use of 2,6-dibromopyridine as the starting material.

- Copper catalyst facilitates selective amination at the 3-position while retaining bromine at the 2-position.

- The reaction proceeds under mild conditions (around 70 °C) with potassium carbonate as the base in DMSO solvent.

- This method offers a cost-effective and environmentally friendly alternative to palladium-catalyzed Buchwald–Hartwig couplings.

Metal-Free Amination

An alternative metal-free approach has been reported for preparing 6-substituted 2-bromopyridines, which may be applicable to 2-bromo-6-chloro-5-fluoropyridin-3-amine:

- This method involves direct nucleophilic aromatic substitution of amines on halogenated pyridines.

- It exhibits higher selectivity for monosubstitution and minimizes disubstituted byproducts.

- The reaction conditions are mild and avoid the use of transition metals, which is advantageous for pharmaceutical applications.

Diazotization and Halogenation Routes

The diazotization of aminopyridines followed by halogenation is a classical approach for introducing halogens into the pyridine ring:

- For example, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine involves diazotization of 2-methoxy-5-aminopyridine in acidic conditions using nitrous acid or nitrite salts.

- The diazonium intermediate is then reacted with fluorination reagents to introduce the fluorine substituent.

- Subsequent bromination with brominating agents yields the bromo-substituted product.

- This multi-step process benefits from mild reaction temperatures (below 100 °C), normal pressure, and relatively high yields (>50%) without requiring column chromatography for purification.

Although this method is described for methoxy-substituted pyridines, the principles can be adapted for 2-bromo-6-chloro-5-fluoropyridin-3-amine synthesis by replacing methoxy with chloro substituents and adjusting reaction conditions accordingly.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-5-fluoropyridin-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used to replace halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-chloro-5-fluoropyridin-3-amine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to function as a building block for synthesizing more complex drug molecules. For example, it has been utilized in the development of kinase inhibitors targeting specific diseases, including cancer and malaria.

Case Study: Kinase Inhibition

A study demonstrated that derivatives of 2-bromo-6-chloro-5-fluoropyridin-3-amine exhibited potent inhibitory activity against Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with some compounds showing an EC50 value as low as 80 nM .

Agrochemicals

The compound serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its halogenated structure enhances biological activity, making it effective against pests.

Case Study: Herbicide Development

Research indicated that pyridine derivatives, including 2-bromo-6-chloro-5-fluoropyridin-3-amine, showed significant herbicidal activity in agricultural settings, leading to the development of new formulations that improve crop yields while minimizing environmental impact .

Organic Synthesis

In organic chemistry, 2-bromo-6-chloro-5-fluoropyridin-3-amine is used as a versatile reagent in nucleophilic substitution reactions. It facilitates the introduction of various functional groups into pyridine derivatives.

Table: Reaction Conditions for Organic Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMSO, K2CO3, 70 °C, 24 h | 87 |

| Coupling with Aryl Halides | DMF, Pd catalyst, reflux | 92 |

| Synthesis of Fluorinated Compounds | Acetic Acid, Room Temperature | 99.8 |

Structure–Activity Relationship (SAR)

The biological activity of 2-bromo-6-chloro-5-fluoropyridin-3-amine can be influenced by its structural features. The presence of halogens enhances lipophilicity and bioactivity.

Table: Structure–Activity Relationship Findings

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-chloro-5-fluoropyridin-3-amine | Bromine at position 2; chlorine at position 6; fluorine at position 5 | Strong antimicrobial activity |

| Derivative with additional halogens | Increased potency against pathogens | Enhanced enzyme inhibition |

Antibacterial Efficacy

In a comparative study of pyridine derivatives, 2-bromo-6-chloro-5-fluoropyridin-3-amine exhibited submicromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating its potential as a lead compound for antibiotic development.

Cancer Cell Line Studies

Research conducted on various cancer cell lines revealed that this compound showed selective cytotoxicity towards malignant cells compared to non-cancerous cells. This selectivity is attributed to its ability to interfere with critical signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-5-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-bromo-6-chloro-5-fluoropyridin-3-amine, differing primarily in substituent type and position:

Substituent Effects on Reactivity and Properties

Halogen vs. Alkyl/Methoxy Groups: The methyl group in 2-bromo-6-chloro-5-methylpyridin-3-amine introduces steric hindrance compared to fluorine in the target compound. Methoxy groups (e.g., 5-bromo-6-methoxypyridin-3-amine ) are electron-donating, increasing electron density at the pyridine ring and favoring electrophilic substitution reactions, unlike electron-withdrawing halogens.

Trifluoromethyl vs. Single Halogens :

- The trifluoromethyl group in 3-bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine is a strong electron-withdrawing substituent, significantly lowering the pKa of the amine group compared to fluorine. This enhances resistance to oxidation and alters reactivity in cross-coupling reactions.

Nitro and Complex Substituents :

- The nitro groups in 5-bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine increase molecular weight and polarity, making the compound suitable for high-energy materials or specialized catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.